2-Amino-3-methyl-5-nitrobenzoic acid
Description
2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 885278-11-5) is a nitro-substituted aromatic compound with the molecular formula C₈H₈N₂O₄ and a molar mass of 196.16 g/mol. It features an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 5 on the benzoic acid backbone.
The compound is primarily utilized in organic synthesis, particularly as a precursor for benzodiazepine derivatives and metal complexes, as noted in its role in developing bioactive molecules . Its crystal structure has been resolved via single-crystal X-ray diffraction, revealing planar geometry stabilized by intermolecular hydrogen bonds .
Properties
CAS No. |
70343-14-5; 923288-65-7 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.162 |
IUPAC Name |
2-amino-3-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
BWOIVIORGIENRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C(=O)O)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Melting Points
The positions of substituents significantly influence melting points (mp) and intermolecular interactions. Key comparisons include:
Key Observations:
- Nitro Group Position: Moving the nitro group from position 5 (in 2-Amino-5-nitrobenzoic acid) to position 2 (in 5-Amino-2-nitrobenzoic acid) reduces the melting point by ~36°C, likely due to disrupted hydrogen-bonding networks .
- Amino Group Position: 4-Amino-3-nitrobenzoic acid exhibits the highest mp (280°C), attributed to optimized hydrogen-bonding patterns between -NH₂ and -NO₂ groups .
Hydrogen Bonding and Crystal Packing
Intermolecular hydrogen bonding dictates crystallinity and stability:
- 2-Amino-5-nitrobenzoic acid forms N–H···O and O–H···O bonds between -NH₂, -NO₂, and -COOH groups, creating a layered structure .
- 4-Amino-3-nitrobenzoic acid achieves dense packing via bifurcated hydrogen bonds, explaining its high thermal stability .
Functional Group Diversity and Reactivity
- Cyano Derivatives: 2-Amino-5-cyano-3-methylbenzoic acid (CAS: 871239-18-8) replaces -NO₂ with -CN, altering electronic properties and expanding utility in coordination chemistry .
- Fluoro Derivatives: 3-Amino-5-fluoro-2-methylbenzoic acid (CAS: 246877-31-6) incorporates fluorine, enhancing bioavailability for pharmaceutical applications .
Q & A
Q. Table 1: Comparative Melting Points of Structural Analogs
| Compound | Melting Point (°C) | Source |
|---|---|---|
| 2-Amino-5-nitrobenzoic acid | 278 | |
| 5-Amino-2-nitrobenzoic acid | 234–242 | |
| 2-Amino-3-methylbenzoic acid | 174–177 |
Q. Table 2: Key Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.21, 8.03, 10.45 |
| α, β, γ (°) | 90, 95.2, 90 |
| R-factor | 3.8% |
Methodological Recommendations
- Polymorphism Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DMF) to identify polymorphs. Validate with PXRD .
- Reaction Optimization : For selective nitration, employ DFT calculations (Gaussian 16) to predict electrophilic aromatic substitution sites, reducing byproduct formation .
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